Taurodeoxycholate sodium salt

Critical micelle concentration Bile salt aggregation Surfactant thermodynamics

Taurodeoxycholate sodium salt (NaTDC; CAS 1180-95-6) is a taurine‑conjugated dihydroxy bile salt that functions as a mild anionic detergent. It is endogenously formed in the liver by conjugation of deoxycholic acid with taurine.

Molecular Formula C26H44NNaO6S
Molecular Weight 521.7 g/mol
Cat. No. B15607270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurodeoxycholate sodium salt
Molecular FormulaC26H44NNaO6S
Molecular Weight521.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,23+,25+,26-;/m1./s1
InChIKeyYXHRQQJFKOHLAP-GCRVKWMTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Taurodeoxycholate Sodium Salt – Technical Baseline for Procurement and Experimental Design


Taurodeoxycholate sodium salt (NaTDC; CAS 1180-95-6) is a taurine‑conjugated dihydroxy bile salt that functions as a mild anionic detergent . It is endogenously formed in the liver by conjugation of deoxycholic acid with taurine [1]. NaTDC is widely employed for solubilization of membrane proteins, including inner mitochondrial membrane proteins, and as a surfactant in micellar electrokinetic chromatography [2]. Its critical micelle concentration (CMC) of 1–4 mM and aggregation number of ~6 distinguish it from the trihydroxy analogue sodium taurocholate (CMC 3–11 mM, aggregation number ~4) . NaTDC also possesses a hydrophobicity index of +0.59, significantly higher than the reference compound sodium taurocholate (0.00) [3].

Why Taurodeoxycholate Sodium Salt Cannot Be Simply Replaced by Another Bile Salt


Despite sharing a steroid nucleus, bile salts exhibit profound functional divergence dictated by the number and orientation of hydroxyl groups and the nature of the conjugated amino acid. The dihydroxy taurine conjugate NaTDC differs from the trihydroxy NaTC by a single hydroxyl group, yet this seemingly minor structural variation produces a ≥2‑fold shift in CMC, doubles the hydrophobicity index, and alters micellar size [1][2]. Likewise, replacing the taurine moiety with glycine (glycodeoxycholate) changes the aggregation number from ~6 to ~2 and reduces cholesterol solubilizing capacity by ~40% [3]. Because membrane protein extraction efficiency, cholesterol dissolution kinetics, and tissue‑specific metabolism all depend on these physicochemical parameters, indiscriminate substitution introduces uncontrolled variability in experimental outcomes and process robustness.

Quantitative Differentiation Evidence for Taurodeoxycholate Sodium Salt Relative to Key Comparators


Critical Micelle Concentration: NaTDC vs. Sodium Taurocholate (NaTC)

Using the Rhodamine 6G dye shift method, Carey and Small determined that NaTDC exhibits a substantially narrower and lower CMC range (0.8–3.3 mM) compared to NaTC (0.6–6.0 mM) across the entire temperature range tested (10–80 °C) [1]. The lower CMC of NaTDC reflects its stronger self‑association tendency, a consequence of the dihydroxy structure's higher hydrophobicity relative to the trihydroxy NaTC. This head‑to‑head comparison under identical experimental conditions demonstrates that NaTDC forms micelles at lower concentrations, reducing the amount of detergent required for complete solubilization.

Critical micelle concentration Bile salt aggregation Surfactant thermodynamics

Cholesterol Solubilization Capacity: NaTDC vs. Sodium Glycodeoxycholate (NaGDC) vs. NaTC

Hegardt and Dam (1971) quantitatively ranked the cholesterol‑dissolving capacity of six sodium bile salts in the absence of lecithin. Under identical conditions (phosphate buffer, pH 7.3), the millimoles of bile salt required to dissolve 1 mmol of cholesterol were: NaGDC 19, NaTDC 30, NaTC 62 [1]. NaTDC is 2.07‑fold more efficient than NaTC but 1.58‑fold less efficient than NaGDC. This intermediate position places NaTDC as a balanced choice between aggressive solubilization (NaGDC) and gentler extraction (NaTC).

Cholesterol solubility Gallstone dissolution Bile salt micelles

Monomeric Hydrophobicity Index: NaTDC vs. NaTC vs. Tauroursodeoxycholate (TUDC)

Heuman (1989) derived a monomeric hydrophobicity index (HI) for taurine‑conjugated bile salts using reversed‑phase HPLC, normalized to taurocholate (HI = 0) and taurolithocholate (HI = 1) [1]. NaTDC has an HI of +0.59, significantly more hydrophobic than NaTC (0.00) and taurochenodeoxycholate (+0.46), but far less hydrophobic than the cytotoxic taurolithocholate (1.00). In contrast, tauroursodeoxycholate (TUDC) has a negative HI of –0.47 [1]. This quantitative hydrophobicity scale directly correlates with membrane‑perturbing potential and cytotoxicity.

Hydrophobicity index Bile salt toxicity Structure–activity relationship

Micellar Aggregation Number and Size: NaTDC vs. NaTC

Vendor specifications determined under comparable conditions (aqueous solution, 20–25 °C) indicate that NaTDC has an aggregation number of ~6, whereas NaTC aggregates with only ~4 monomers per micelle . Complementary scattering studies (SAXS/SANS) demonstrate that NaTDC micelles are larger and adopt a more spherical morphology than the ellipsoidal NaTC micelles [1]. These structural differences arise from the greater hydrophobicity of the dihydroxy nucleus, which drives tighter packing within the micellar core.

Aggregation number Micelle size Protein solubilization

Species‑Dependent Hepatic Metabolism: NaTDC vs. NaTC in Rat and Dog

Rutishauser and Stone (1975) demonstrated in a comparative physiology study that NaTDC undergoes hepatic 7α‑hydroxylation to form NaTC in the rat, but this conversion is absent in the dog [1]. Consequently, the biliary effects of infused NaTDC differ between rat and dog: in the rat, bile flow is not directly proportional to NaTDC secretion rate, indicating metabolic transformation during hepatic transit, whereas in the dog, NaTDC behaves as a distinct chemical entity with predictable biliary effects [1].

Bile salt metabolism Species‑specific hydroxylation In vivo model selection

Differential Lipid Solubilization and Membrane Preservation: NaTDC vs. Other Taurine‑Conjugated Bile Salts

Moschetta et al. (2001) investigated the ability of taurine‑conjugated bile salts to maintain differential sphingomyelin (SM) vs. phosphatidylcholine (PC) distribution in cholesterol‑supersaturated model membranes. The preferential retention of SM in detergent‑resistant aggregated vesicles increased in the rank order: taurodeoxycholate < taurocholate < tauroursodeoxycholate < taurohyodeoxycholate [1]. This indicates that NaTDC is the least protective of bilayer integrity among the four taurine conjugates, correlating with its higher hydrophobicity. The reciprocal enrichment of PC in the micellar phase was highest for NaTDC [1].

Sphingomyelin distribution Membrane raft perturbation Bile salt cytotoxicity

Application Scenarios Where Taurodeoxycholate Sodium Salt Provides a Selection Advantage


Membrane Protein Extraction Requiring Intermediate Detergent Potency

NaTDC's CMC of 1–4 mM and aggregation number of ~6 place it between the weaker trihydroxy detergent NaTC (CMC 3–11 mM, aggregation number ~4) and the stronger unconjugated deoxycholate (CMC 2–6 mM) . This intermediate strength allows extraction of integral membrane proteins, including inner mitochondrial membrane proteins, with sufficient solubilization power while preserving native protein conformation better than deoxycholate [1]. Protocols requiring detergent removal by dialysis benefit from the higher CMC relative to glycodeoxycholate (CMC 2.1 mM), which facilitates more efficient detergent exchange .

Cholesterol Solubilization and Gallstone Dissolution Assays

With a cholesterol‑solubilizing requirement of 30 mmol/mmol cholesterol, NaTDC is 2.1‑fold more efficient than NaTC (62 mmol/mmol) but 1.6‑fold less efficient than NaGDC (19 mmol/mmol) [2]. This intermediate efficiency makes NaTDC the preferred bile salt for in vitro cholesterol dissolution assays that aim to mimic physiological mixed‑micelle conditions without resorting to non‑physiological, overly aggressive detergents.

In Vivo Studies in Species Lacking Hepatic NaTDC 7α‑Hydroxylation

Because NaTDC is metabolically converted to NaTC in the rat liver but not in the dog liver, studies requiring a stable bile salt entity without confounding metabolic transformation should use the dog (or isolated perfused liver systems) [3]. Investigators designing in vivo pharmacokinetic or toxicological studies can exploit this species difference to probe the role of hepatic hydroxylation in bile salt clearance and effect.

Lipophilic Drug Solubilization and Delivery Systems

The high monomeric hydrophobicity index of NaTDC (HI = +0.59) relative to NaTC (0.00) and TUDC (–0.47) indicates a greater capacity for hydrophobic drug incorporation into micellar cores [4]. In formulation screening for poorly water‑soluble compounds, NaTDC can be selected when a higher‑capacity carrier is needed, while its taurine conjugation maintains water solubility and physiological compatibility.

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